N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide
Description
N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide is a benzothiazole derivative featuring a cyclopropanecarboxamide moiety at the 2-position and an amino group at the 6-position of the benzothiazole ring. This compound is of interest due to its structural motifs, which are associated with diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C11H11N3OS |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11N3OS/c12-7-3-4-8-9(5-7)16-11(13-8)14-10(15)6-1-2-6/h3-6H,1-2,12H2,(H,13,14,15) |
InChI Key |
FBYQZEDMIYTRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A reported and effective approach to synthesize benzothiazole carboxamides, including cyclopropanecarboxamide derivatives, involves the following steps:
Step 1: Formation of Acyl Isothiocyanate Intermediate
Ammonium thiocyanate (NH4SCN) is dissolved in toluene, and the corresponding acyl chloride (in this case, cyclopropanecarbonyl chloride) is added dropwise under stirring. The mixture is heated at 60 °C for 30 minutes to generate the acyl isothiocyanate intermediate.Step 2: Reaction with 2-Amino-benzothiazole Derivative
The 2-amino-6-aminobenzothiazole derivative is added gradually to the reaction mixture containing the acyl isothiocyanate. The mixture is then refluxed for approximately 8 hours, allowing the formation of the amide bond.Step 3: Isolation and Purification
Upon completion, the solid product precipitates out and is collected by filtration. The crude product is purified by silica gel column chromatography using a solvent system of ethyl acetate and petroleum ether (1:3 ratio).
This method has been demonstrated to yield various benzothiazole carboxamides, including cyclopropyl derivatives, with good purity and yield.
Specific Example: Synthesis of N-(6-Nitrobenzothiazol-2-yl)cyclopropanecarboxamide
In one study, the synthesis of N-(6-nitrobenzothiazol-2-yl)cyclopropanecarboxamide was achieved by reacting 6-nitro-2-amino-benzothiazole with cyclopropanecarbonyl isothiocyanate under reflux conditions in toluene for 8 hours. The product was isolated by filtration and purified by silica gel chromatography. This compound exhibited significant antifungal activity, indicating the success of the synthetic method.
Alternative Methods and Modifications
Solvent Choice:
The use of toluene as the solvent instead of benzene is preferred due to lower toxicity and environmental concerns.Reaction Conditions:
The reaction temperature is maintained at reflux (approximately 110 °C for toluene) for 8 hours to ensure complete conversion.Purification:
Silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:3) effectively separates the desired product from impurities.Characterization:
Products are typically characterized by proton and carbon-13 nuclear magnetic resonance spectroscopy (^1H NMR and ^13C NMR), high-resolution mass spectrometry (HRMS), and sometimes single-crystal X-ray diffraction for structural confirmation.
Data Table: Representative Synthesis and Activity of Benzothiazole Cyclopropanecarboxamide Derivatives
| Compound Code | Substituent on Benzothiazole | Acyl Group | Yield (%) | Key Characterization Data | Antifungal Activity (Inhibition %) |
|---|---|---|---|---|---|
| A12 | 6-Nitro | Cyclopropanecarboxamide | Not specified | ^1H NMR, ^13C NMR, HRMS confirmed | 98.3 ± 0.3 (V. mali), 96.5 ± 0.6 (B. cinerea) |
| A3 | 6-Methoxy | Cyclohexylcarboxamide | Not specified | Confirmed by X-ray crystallography | 91.8 ± 1.5 (V. mali), 98.6 ± 0.5 (B. cinerea) |
| A10 | 6-Methoxy | Naphthylcarboxamide | Not specified | Spectroscopic data confirmed | 93.7 ± 1.1 (V. mali), 64.1 ± 3.5 (B. cinerea) |
Note: Compound A12 corresponds to the cyclopropanecarboxamide derivative with 6-nitro substitution on the benzothiazole ring, demonstrating high antifungal activity.
Chemical Reactions Analysis
N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects. Molecular docking studies have shown that it can interact with key enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent on the benzothiazole ring significantly impacts biological activity and physicochemical properties. Below is a comparative analysis:
Key Observations :
Crystallographic and Structural Validation
- Hydrogen Bonding: The target compound’s -NH₂ group can form robust hydrogen-bond networks, as described in . This contrasts with TAK 632’s cyano group, which participates in weaker dipole interactions .
- Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for refining and visualizing molecular structures, ensuring accurate comparison of bond lengths and angles .
Biological Activity
N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C11H12N4S
Molar Mass: Approximately 232.31 g/mol
The compound consists of a benzothiazole moiety with an amino group at the 6-position and a cyclopropane carboxamide functional group. This unique structure is believed to contribute to its biological properties.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression, potentially leading to reduced inflammation and inhibited tumor growth.
- Target Interaction: Preliminary studies suggest that it binds to molecular targets, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various microbial strains:
| Compound Name | Activity Type | Microbial Strains Tested |
|---|---|---|
| Benzothiazole Derivatives | Antibacterial | B. subtilis, E. coli |
| Benzothiazole Derivatives | Antifungal | C. albicans |
| Benzothiazole Derivatives | Antimycobacterial | Mycobacterium tuberculosis |
These findings suggest that the compound could be developed as a candidate for new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that benzothiazole derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation:
- Study Findings: Compounds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 1.88 μM to 20.91 μM against various cancer cell lines, indicating moderate to potent anticancer activity compared to standard drugs like doxorubicin .
Case Studies
- Antimicrobial Evaluation:
- Antitumor Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
